1,3,5-Benzenetricarboxamide, N,N',N''-trihydroxy-
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Overview
Description
1,3,5-Benzenetricarboxamide, N,N’,N’‘-trihydroxy- is a compound that belongs to the family of benzenetricarboxamides. These compounds are known for their ability to form supramolecular structures through self-assembly. The unique structure of 1,3,5-Benzenetricarboxamide, N,N’,N’'-trihydroxy- allows it to participate in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Benzenetricarboxamide, N,N’,N’'-trihydroxy- can be synthesized through the reaction of benzene-1,3,5-tricarboxylic acid with appropriate amines under controlled conditions. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the amide bonds. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of 1,3,5-Benzenetricarboxamide, N,N’,N’'-trihydroxy- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of large quantities of the compound, ensuring consistency and quality. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Benzenetricarboxamide, N,N’,N’'-trihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzenetricarboxamides .
Scientific Research Applications
1,3,5-Benzenetricarboxamide, N,N’,N’'-trihydroxy- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex supramolecular structures and materials.
Biology: Investigated for its potential in drug delivery systems and as a scaffold for biomolecular interactions.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of advanced materials with unique properties, such as self-healing materials and responsive polymers
Mechanism of Action
The mechanism of action of 1,3,5-Benzenetricarboxamide, N,N’,N’'-trihydroxy- involves its ability to form hydrogen bonds and participate in supramolecular self-assembly. The compound can interact with various molecular targets through hydrogen bonding, leading to the formation of well-defined structures. These interactions can influence the compound’s properties and its ability to exert specific effects in biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Benzenetricarboxylic acid: A precursor to 1,3,5-Benzenetricarboxamide, N,N’,N’'-trihydroxy- and other benzenetricarboxamides.
N,N’,N’'-Tris(2-aminoethyl)-1,3,5-benzenetricarboxamide: A similar compound with different substituents on the amide groups.
N,N’,N’'-Tris(3-pyridyl)-1,3,5-benzenetricarboxamide: Another derivative with pyridyl groups, used in coordination chemistry
Uniqueness
1,3,5-Benzenetricarboxamide, N,N’,N’'-trihydroxy- is unique due to its specific functional groups that allow for versatile interactions and self-assembly. Its ability to form well-defined supramolecular structures makes it valuable in various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
30240-05-2 |
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Molecular Formula |
C9H9N3O6 |
Molecular Weight |
255.18 g/mol |
IUPAC Name |
1-N,3-N,5-N-trihydroxybenzene-1,3,5-tricarboxamide |
InChI |
InChI=1S/C9H9N3O6/c13-7(10-16)4-1-5(8(14)11-17)3-6(2-4)9(15)12-18/h1-3,16-18H,(H,10,13)(H,11,14)(H,12,15) |
InChI Key |
IJDZJWBDGIZZAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)NO)C(=O)NO)C(=O)NO |
Origin of Product |
United States |
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